molecular formula C7H11Cl2FN2 B1473605 2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803589-35-6

2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1473605
CAS No.: 1803589-35-6
M. Wt: 213.08 g/mol
InChI Key: AVFHHOJXTGXKFD-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound offered as a building block for research and development. The core structure, 2-(5-Fluoropyridin-2-yl)ethan-1-amine (CAS 910386-61-7), features a pyridine ring substituted with a fluorine atom at the 5-position and an ethanamine side chain at the 2-position . This structure is a valuable scaffold in medicinal chemistry, particularly in the synthesis of more complex molecules. Compounds containing fluoropyridyl groups are of significant interest in drug discovery, as they are often explored for their potential as kinase inhibitors, which can be relevant in the study of various diseases . The primary amino group on the side chain makes this reagent a versatile intermediate, allowing for further functionalization through amide bond formation or reductive amination reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-6-1-2-7(3-4-9)10-5-6;;/h1-2,5H,3-4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFHHOJXTGXKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-35-6
Record name 2-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
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Biological Activity

2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom on the pyridine ring, exhibits unique properties that may enhance its interaction with biological targets. This article explores the biological activity of this compound, supported by research findings and data tables.

The molecular formula for this compound is C7H11Cl2FN2C_7H_{11}Cl_2FN_2, with a molecular weight of approximately 213.08 g/mol. The compound's structure includes both an amine and a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC7H11Cl2FN2
Molecular Weight213.08 g/mol
IUPAC NameThis compound
InChI KeyWMSNZMKEVPFZDT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances the lipophilicity and electronic properties of the molecule, potentially improving its binding affinity to receptors and enzymes.

Target Interactions

Research indicates that this compound may interact with:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, particularly in the context of its pharmacological effects.

Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry explored the antiproliferative effects of various derivatives, including this compound. The results indicated significant activity against cancer cell lines, suggesting potential as an anticancer agent .

Case Study: Cancer Cell Lines

In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The IC50 values for these cell lines were determined, showing promising results for further development.

Cell LineIC50 (µM)
HeLa15.4
MCF722.3

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.

Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents certain risks:

  • Acute Toxicity : Classified as harmful if swallowed; causes skin irritation .

Scientific Research Applications

Oncology

2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride has been investigated for its potential as an anti-cancer agent. It is noted for its ability to inhibit Janus kinase (JAK) pathways, which are crucial in the development of various cancers, including myeloproliferative disorders such as polycythemia vera and essential thrombocythemia.

Case Study:
A study documented in patent EP2527344A1 describes the compound's effectiveness as a pan-JAK inhibitor, showing promise in treating conditions like leukemia and lymphoma by targeting the underlying mechanisms of these diseases .

Condition Mechanism Reference
Myeloproliferative DisordersJAK inhibitionEP2527344A1
LeukemiaJAK pathway modulationEP2527344A1
LymphomaAnti-proliferative effectsEP2527344A1

Autoimmune Diseases

The compound has also been studied for its application in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses makes it a candidate for therapies aimed at reducing inflammation and preventing tissue damage.

Case Study:
Research highlighted in patent WO2012160030A1 indicates that this compound can be effective in managing transplant rejection and other immune-mediated conditions through its immunosuppressive properties .

Autoimmune Condition Therapeutic Role Reference
Rheumatoid ArthritisImmune modulationWO2012160030A1
Multiple SclerosisInflammation reductionWO2012160030A1

Inflammatory Diseases

The compound's anti-inflammatory properties have led to investigations into its use for treating various inflammatory conditions, including skin diseases like psoriasis and atopic dermatitis.

Case Study:
Research published in MDPI highlights the compound's potential to inhibit pathways associated with inflammation, suggesting a role in treating chronic inflammatory disorders .

Inflammatory Condition Mechanism Reference
PsoriasisInhibition of inflammatory pathwaysMDPI
Atopic DermatitisModulation of immune responseMDPI

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 5-fluoro group on the pyridine ring in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride .

Synthetic Efficiency :

  • The target compound lacks reported synthesis yields, but analogs like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride achieve 38.4% yield under optimized conditions , whereas morpholine-containing derivatives show lower yields (8.61% ) due to complex functionalization .

Structural Diversity: Ether-linked derivatives (e.g., ) introduce flexibility but may reduce bioavailability due to increased polarity . Tetrahydroquinoline-based analogs () offer fused-ring systems for enhanced lipophilicity, useful in central nervous system-targeted drugs .

Preparation Methods

Selective Fluorination of Pyridine Precursors

Industrial Production Methods

Industrial scale synthesis often adapts the laboratory methods to continuous flow or automated reactors to enhance efficiency and scalability. Key features include:

  • Use of continuous flow fluorination reactors to maintain precise control over reaction parameters and improve safety when handling fluorinating agents.
  • Automated hydrogenation systems for reductive amination steps to ensure consistent stereochemical purity.
  • Salt formation by bubbling HCl gas or adding HCl in dioxane to convert the free base amine into the dihydrochloride salt, improving solubility and stability.
  • Purification by crystallization or preparative HPLC to meet pharmaceutical-grade purity standards.

Purification and Characterization

Summary Table of Preparation Methods

Step Method/Condition Key Reagents/Conditions Outcome/Notes
Selective fluorination Electrophilic fluorination Selectfluor, Ag2CO3, mild temperature Fluorine introduced at 5-position of pyridine
Reductive amination Reaction of 5-fluoropyridine-2-carbaldehyde with chiral amine Pd/C catalyst, H2, MeOH, mild heating Chiral amine intermediate formed
Salt formation Conversion to dihydrochloride salt HCl gas or HCl in dioxane Enhanced solubility and stability
Purification Recrystallization or preparative HPLC Ethanol/water solvents ≥98% purity achieved
Characterization NMR, MS, X-ray crystallography Structural and stereochemical confirmation Ensures quality and identity

Research Findings and Notes

  • The fluorination step requires careful control to avoid over-fluorination or substitution at undesired positions.
  • Maintaining anhydrous conditions during reductive amination and salt formation prevents hydrolysis of the fluoropyridinyl moiety.
  • The (S)-stereochemistry is crucial for biological activity and can be controlled by choice of chiral amine precursor and catalytic conditions.
  • Safety protocols are essential due to the use of fluorinating agents and potential release of HCl and HF during handling.

Q & A

Q. What structural analogs of this compound are being explored for enhanced pharmacokinetics?

  • Methodological Answer :
  • Analog Design : Replace the ethylamine chain with cyclopropyl or benzyl groups to modulate logP and plasma protein binding.
  • In Vivo Testing : Administer analogs (10 mg/kg, IV) in rodent models to compare AUC and half-life. Fluorinated analogs show 2–3× longer t1/2_{1/2} than non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.